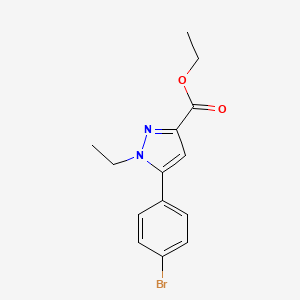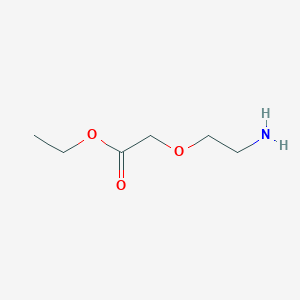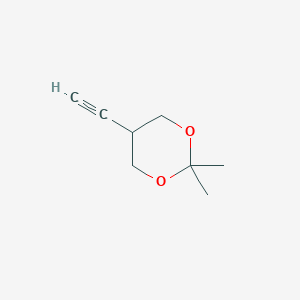
2-Cyanoethylmethyldiisopropylphosphoramidite
Vue d'ensemble
Description
2-Cyanoethylmethyldiisopropylphosphoramidite is a chemical compound that is commonly used in the field of organic chemistry for the synthesis of oligonucleotides. The compound is a colorless liquid that is highly reactive and can be easily handled in the laboratory. The use of this compound has revolutionized the field of molecular biology and has enabled researchers to synthesize DNA and RNA sequences with high precision and accuracy.
Mécanisme D'action
The mechanism of action of 2-Cyanoethylmethyldiisopropylphosphoramidite involves the formation of a phosphoramidite linkage between the 5' hydroxyl group of one nucleotide and the 3' hydroxyl group of the adjacent nucleotide. The reaction is catalyzed by a DNA synthesizer and occurs in a stepwise manner. The resulting oligonucleotide can be purified and used for various applications such as gene expression analysis, gene editing, and drug discovery.
Biochemical and Physiological Effects:
This compound does not have any significant biochemical or physiological effects. The compound is highly reactive and can cause skin irritation and respiratory problems if not handled properly. However, the compound is not toxic and does not have any long-term health effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Cyanoethylmethyldiisopropylphosphoramidite has several advantages in the laboratory. The compound is highly reactive and can be easily handled in the laboratory. The synthesis process is highly efficient and can be easily scaled up for large-scale production. The resulting oligonucleotide is highly pure and can be used for various applications such as gene expression analysis, gene editing, and drug discovery.
However, the use of this compound also has some limitations. The compound is highly reactive and can cause skin irritation and respiratory problems if not handled properly. The synthesis process requires specialized equipment and expertise, which can be costly and time-consuming. The resulting oligonucleotide can also be expensive and may not be suitable for large-scale applications.
Orientations Futures
There are several future directions for the use of 2-Cyanoethylmethyldiisopropylphosphoramidite in scientific research. One potential direction is the development of new and improved synthesis methods that are more efficient and cost-effective. Another direction is the development of modified nucleotides that can be used for specific applications such as gene therapy and drug discovery. Additionally, the use of this compound in the field of synthetic biology is an area of active research, with the potential for the creation of new and innovative biological systems.
Applications De Recherche Scientifique
2-Cyanoethylmethyldiisopropylphosphoramidite is widely used in the field of molecular biology for the synthesis of oligonucleotides. The compound is used as a phosphoramidite building block for the solid-phase synthesis of DNA and RNA sequences. The use of this compound has enabled researchers to synthesize DNA and RNA sequences with high precision and accuracy. The compound is also used in the synthesis of modified nucleotides, which are used in various applications such as gene therapy and drug discovery.
Propriétés
IUPAC Name |
3-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N2O2P/c1-9(2)12(10(3)4)15(13-5)14-8-6-7-11/h9-10H,6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIKXXRRIMERLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OC)OCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















